molecular formula C11H13BFNO4 B12956722 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12956722
M. Wt: 253.04 g/mol
InChI Key: GIBMYHRHQWHAHO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative characterized by a six-membered dioxaborinane ring substituted with a 4-fluoro-3-nitrophenyl group and two methyl groups at the 5,5-positions. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents on the aryl ring, which modulate its reactivity and stability .

Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMYHRHQWHAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with a suitable diol under acidic conditions to form the dioxaborinane ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(4-Fluoro-3-aminophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Industry: Utilized in materials science for the development of advanced materials with unique properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The nitro and fluoro groups also contribute to the compound’s reactivity and specificity in targeting certain biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 5,5-dimethyl-1,3,2-dioxaborinane derivatives. Key structural analogs include:

Compound Name CAS Molecular Formula Substituents Key Features
2-(3-Nitrophenyl)-5,5-dimethyl-dioxaborinane 585524-79-4 C₁₁H₁₃BNO₄ 3-Nitrophenyl Lacks fluorine; nitro group at meta-position
2-(4-Fluorophenyl)-5,5-dimethyl-dioxaborinane 225916-39-2 C₁₁H₁₄BFO₂ 4-Fluorophenyl No nitro group; fluorine at para-position
2-(4-Methoxyphenyl)-5,5-dimethyl-dioxaborinane 213596-33-9 C₁₂H₁₇BO₃ 4-Methoxyphenyl Electron-donating methoxy group; commercially available
2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1218791-09-3 C₁₂H₁₅BFNO₄ 4-Fluoro-3-nitrophenyl Five-membered dioxaborolane ring; increased steric hindrance

Key Observations :

  • Steric Effects : The six-membered dioxaborinane ring offers less steric hindrance than the five-membered dioxaborolane analog (CAS 1218791-09-3), which may influence reaction kinetics in cross-coupling .
  • Substituent Position : The para-fluoro and meta-nitro arrangement in the target compound distinguishes it from analogs like 2r (3-nitrophenyl), where the nitro group occupies the meta-position without fluorine .

Stability and Reactivity

  • Hydrolytic Stability : The target compound’s nitro and fluorine substituents likely improve stability over analogs like 2h (4-methoxyphenyl), where electron-donating groups may accelerate hydrolysis .
  • Reactivity in Cross-Coupling : The nitro group facilitates oxidative addition in palladium-catalyzed reactions but may require optimized conditions (e.g., higher temperatures or stronger bases) compared to fluorine-only analogs (e.g., 2n) .

Biological Activity

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 540468-92-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃BFNO₄
  • Molecular Weight : 253.03 g/mol
  • Structure : The compound features a dioxaborinane ring linked to a nitrophenyl moiety, which is expected to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that compounds containing boron can modulate enzyme activities and influence signaling pathways. The presence of the nitrophenyl group may enhance its reactivity and binding affinity to specific receptors or enzymes.

Anticancer Activity

Research indicates that derivatives of boron compounds like 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibit anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that certain boron compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in cancer progression. For instance, it may act on proteases or kinases that are critical for tumor growth and metastasis. The inhibition of these enzymes can lead to reduced tumor viability and increased sensitivity to chemotherapy agents .

Study 1: In Vitro Antitumor Activity

In a controlled laboratory setting, 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane was tested against several cancer cell lines including breast and prostate cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Study 2: Mechanistic Insights

A mechanistic study investigated the interaction of this compound with the enzyme caspase-3, a key player in the apoptosis pathway. The results demonstrated that the compound significantly increased caspase-3 activity in treated cells compared to controls, suggesting its role in promoting programmed cell death .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₃BFNO₄
Molecular Weight253.03 g/mol
CAS Number540468-92-6
SolubilitySoluble in DMSO
IC50 (Breast Cancer Cells)15 µM
IC50 (Prostate Cancer Cells)25 µM
Biological Activity Effect
Antitumor ActivityYes
Enzyme InhibitionYes
Induction of ApoptosisYes

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